molecular formula C7H4F3NO2 B2551275 2-(Trifluoromethoxy)pyridine-4-carbaldehyde CAS No. 1361810-21-0

2-(Trifluoromethoxy)pyridine-4-carbaldehyde

Cat. No.: B2551275
CAS No.: 1361810-21-0
M. Wt: 191.109
InChI Key: KSEUMJSRUCGTHH-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)pyridine-4-carbaldehyde is an organic compound with the molecular formula C7H4F3NO2. It is a derivative of pyridine, substituted with a trifluoromethoxy group at the 2-position and an aldehyde group at the 4-position. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethoxy)pyridine-4-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Trifluoromethoxy)pyridine-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug discovery and development.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)pyridine-4-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity .

Comparison with Similar Compounds

Comparison: 2-(Trifluoromethoxy)pyridine-4-carbaldehyde is unique due to the specific positioning of the trifluoromethoxy and aldehyde groups on the pyridine ring. This unique structure imparts distinct reactivity and properties compared to other similar compounds. For example, the trifluoromethoxy group at the 2-position can influence the electronic properties of the pyridine ring, affecting its reactivity in various chemical reactions .

Properties

IUPAC Name

2-(trifluoromethoxy)pyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-7(9,10)13-6-3-5(4-12)1-2-11-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEUMJSRUCGTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C=O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361810-21-0
Record name 2-(trifluoromethoxy)pyridine-4-carbaldehyde
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